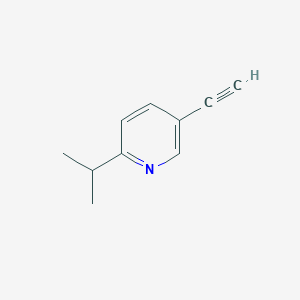

5-Ethynyl-2-isopropylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

5-ethynyl-2-propan-2-ylpyridine |

InChI |

InChI=1S/C10H11N/c1-4-9-5-6-10(8(2)3)11-7-9/h1,5-8H,2-3H3 |

InChI Key |

GEMBABMECPHSCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethynyl 2 Isopropylpyridine and Analogues

Strategies for Installing the Isopropyl Group onto Pyridine (B92270) Rings

The introduction of an isopropyl group, a small, branched alkyl substituent, onto a pyridine ring can be accomplished through several synthetic pathways. These methods include direct alkylation using organometallic reagents, reduction of an unsaturated precursor, and targeted C-H activation.

Alkylation Approaches via Organometallic Reagents

Organometallic reagents are a cornerstone of C-C bond formation in organic synthesis. Their application to pyridine chemistry allows for the direct installation of alkyl groups, though the electron-deficient nature of the pyridine ring often necessitates activation.

Grignard Reagent Additions to Pyridine Systems

The use of Grignard reagents, such as isopropylmagnesium bromide, is a common method for alkylation. Direct reaction with pyridine itself is often inefficient due to the ring's low reactivity towards nucleophiles. Therefore, activation of the pyridine ring is typically required. One effective strategy involves the use of pyridine N-oxides. The sequential addition of a Grignard reagent to a pyridine N-oxide, followed by a treatment with an agent like acetic anhydride, leads to the formation of 2-substituted pyridines in good yields. This approach is regiospecific for the 2-position.

Another activation strategy is the formation of N-acylpyridinium salts. These activated intermediates are highly susceptible to nucleophilic attack by Grignard reagents. While this method is powerful, the high reactivity of both the pyridinium (B92312) salt and the Grignard reagent can sometimes lead to challenges in controlling the reaction and may result in a mixture of products or a fast, non-catalyzed background reaction.

Table 1: Alkylation of Pyridine Derivatives with Isopropyl Grignard Reagents

| Starting Material | Activating Agent | Grignard Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine N-oxide | None (followed by Ac₂O) | i-PrMgBr | 2-Isopropylpyridine (B1293918) | Good to High | |

| 4-Methoxypyridine | Chloroformate | i-PrMgBr | 4-Methoxy-1,4-dihydropyridine derivative | Racemic | |

| Pyridine | Methyl triflate | 3-Butenyl-MgBr | Mixture of 2- and 4-adducts | N/A |

Mechanistic Considerations in Isopropyl Group Introduction

The mechanism of Grignard addition to activated pyridines is a subject of detailed study. When pyridine N-oxides are used, the Grignard reagent adds to the 2-position of the ring. The resulting intermediate, upon treatment with acetic anhydride, undergoes rearrangement and elimination to afford the 2-alkylated pyridine.

In the case of N-acyl or N-alkyl pyridinium salts, the addition is a dearomatization process. The nucleophilic Grignard reagent attacks the electron-deficient pyridine ring, typically at the C2 or C4 position, to form a dihydropyridine (B1217469) intermediate. The regioselectivity of this addition is influenced by steric and electronic factors of substituents on the pyridine ring. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the reaction mechanism, the origin of regioselectivity, and the rate-limiting steps in copper-catalyzed asymmetric additions to pyridinium salts. These studies help in optimizing reaction conditions to favor the desired isomer.

Reductive Methods for Isopropenyl to Isopropyl Transformation

An alternative, two-step approach to installing an isopropyl group involves the initial formation of an isopropenyl group, followed by its reduction. The isopropenyl group can be introduced through various olefination reactions. Subsequent reduction of the carbon-carbon double bond of the isopropenyl substituent yields the desired isopropyl group.

Catalytic hydrogenation is a standard and efficient method for this transformation. This process typically involves treating the isopropenylpyridine with hydrogen gas in the presence of a metal catalyst. Common catalysts for this type of reduction include palladium on carbon (Pd/C), platinum, or nickel. The reaction is generally carried out in a suitable solvent under controlled temperature and pressure. This method is highly effective for converting alkenylpyridines to their corresponding alkylpyridines. Electrolytic reduction methods have also been reported for the conversion of isopropenylpyridines to the saturated analogues.

C-H Activation Pathways Utilizing Isopropyl Directing Groups

Modern synthetic chemistry has seen the rise of C-H activation as a powerful tool for molecular functionalization. This strategy avoids the need for pre-functionalized starting materials. In the context of pyridine synthesis, a directing group is often employed to guide a metal catalyst to a specific C-H bond.

While the isopropyl group itself is not a classical directing group, related structures have been designed to facilitate C-H activation. For example, the 2-(pyridin-2-yl)isopropyl (PIP) amine has been developed as a strongly coordinating bidentate directing group. This group, which contains a pyridyl moiety and a gem-dimethyl setup reminiscent of an isopropyl structure, enables palladium-catalyzed functionalization of unactivated β-methylene C(sp³)–H bonds. The PIP auxiliary directs the catalyst to form a stable-bicyclic palladacycle intermediate, leading to selective C-H bond cleavage and functionalization. Although this specific methodology functionalizes a bond adjacent to the pyridine-containing scaffold rather than the ring itself, it illustrates the principle of using an isopropyl-like structure to direct reactivity in pyridine-containing systems.

Approaches for Introducing the Ethynyl (B1212043) Functionality to Pyridine Rings

The introduction of an ethynyl group onto the pyridine ring is a key step in synthesizing the target molecule and its analogues. This functionality is valuable due to its versatile reactivity, allowing for further transformations. The two principal methods for this installation are palladium-catalyzed cross-coupling reactions and the Reissert-Henze reaction.

The Sonogashira coupling is a robust and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. To synthesize 5-ethynyl-2-isopropylpyridine, this would typically involve the reaction of 5-halo-2-isopropylpyridine (e.g., 5-bromo- or 5-iodo-2-isopropylpyridine) with a protected or terminal acetylene (B1199291), such as trimethylsilylacetylene. The reaction is generally catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base. This method is highly efficient and tolerates a wide range of functional groups.

Another powerful method is the Reissert-Henze reaction. This approach involves the reaction of a pyridine N-oxide with an acyl halide (like benzoyl chloride) to form an N-acyloxypyridinium salt in situ. This highly reactive intermediate then reacts with a nucleophile. For ethynylation, a metal acetylide, such as silver acetylide, is used as the nucleophile. The reaction proceeds via nucleophilic attack at the 2-position of the pyridine ring, followed by elimination, to yield the 2-ethynylpyridine (B158538) derivative. This method is particularly noted for its high regioselectivity for the 2-position. When applied to a 2-isopropylpyridine N-oxide, this reaction would be expected to introduce the ethynyl group at the 6-position due to steric hindrance and electronic effects. To achieve the desired 5-ethynyl substitution pattern via this route, one would need to start with a differently substituted pyridine N-oxide.

Table 2: Ethynylation of Pyridine Derivatives

| Starting Material | Reagents | Method | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Halogen-2-aminopyridine | Terminal Alkyne, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | Sonogashira Coupling | 2-Amino-3-alkynylpyridine | Up to 96% | |

| Pyridine N-oxide | Benzoyl chloride, Silver phenylacetylide | Reissert-Henze | 2-Phenylethynylpyridine | 70% (in C₆H₆) | |

| 2-Bromopyridine | Ethynyl magnesium bromide | Grignard Coupling | 2-Ethynylpyridine | N/A |

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Benzoyl chloride |

| 2-Bromo-5-iodopyridine |

| 5-Bromo-2-isopropylpyridine |

| 3-Butenylmagnesium bromide |

| Chloroformate |

| Copper(I) iodide |

| Ethynyl magnesium bromide |

| 5-Halo-2-isopropylpyridine |

| 5-Iodo-2-isopropylpyridine |

| Isopropylmagnesium bromide |

| Isopropenylpyridine |

| 4-Methoxypyridine |

| Methyl triflate |

| Palladium on carbon (Pd/C) |

| 2-(pyridin-2-yl)isopropyl (PIP) amine |

| Pyridine |

| Pyridine N-oxide |

| Silver acetylide |

Cross-Coupling Reactions at Pyridine C-H or C-X Bonds

Direct functionalization of pyridine C-H bonds or the coupling of halogenated pyridines (C-X bonds) represents a powerful and atom-economical approach to introduce substituents like the ethynyl group.

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. nih.gov This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govnih.gov In the context of synthesizing ethynylpyridines, a common strategy involves the coupling of a bromopyridine with a protected or terminal alkyne. For instance, the synthesis of 3-bromo-5-ethynylpyridine (B79517) often utilizes the Sonogashira coupling of 3,5-dibromopyridine (B18299) with trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group.

Key parameters influencing the success of Sonogashira couplings include the choice of catalyst, base, solvent, and reaction temperature. Palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are frequently employed. nih.govnih.gov Copper-free Sonogashira reactions have also been developed to mitigate issues like alkyne homocoupling. nih.gov The reaction conditions are critical for achieving high yields, with temperatures often ranging from ambient to 80–110°C in solvents like THF or DMF.

Recent advancements have introduced more efficient and air-stable palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl, which facilitate room-temperature, copper-free Sonogashira couplings of challenging aryl bromides. nih.gov Nickel-catalyzed Sonogashira-type couplings have also emerged as a viable alternative, particularly for the reaction of non-activated alkyl halides with terminal alkynes. kit.edu

A direct, copper-catalyzed functionalization of pyridines with alkynes has also been reported, providing a mild alternative to traditional Sonogashira couplings without the need for pre-halogenated pyridines. thieme-connect.com This method involves the activation of pyridine with a chloroformate, followed by a copper-catalyzed alkynylation. thieme-connect.com

Table 1: Examples of Sonogashira Coupling Conditions for Pyridine Alkynylation

| Catalyst System | Base | Solvent | Temperature (°C) | Starting Material Example | Product Example | Yield (%) | Reference |

| Pd(PPh₃)₄/CuI | TEA | DMF | 80-110 | 3,5-Dibromopyridine | 3-Bromo-5-(trimethylsilylethynyl)pyridine | ~60-75 | |

| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 3,5-Dimethoxyphenyl bromide | Corresponding alkynylated product | up to 97 | nih.gov |

| NiCl₂([P,S] ligand)/CuI | Cs₂CO₃ | DMSO | 25-50 | 1-Iodooctane | Corresponding alkynylated product | 88-92 | kit.edu |

| CuI | i-Pr₂NEt | MeCN | Room Temp | Pyridine/Chloroformate | 2-Alkynyl-1,2-dihydropyridine | High | thieme-connect.com |

Pre-functionalization Strategies for Alkyne Installation

In cases where direct C-H or C-X alkynylation is not feasible or desired, pre-functionalization strategies are employed. This involves introducing a reactive handle onto the pyridine ring that can be subsequently converted into an ethynyl group.

One common approach is the synthesis of halopyridinols, which can then undergo a coupling/cyclization process to form furopyridines. These can be further manipulated to introduce the alkyne functionality. researchgate.net For example, 2-ethynyl-3-pyridinols and 3-ethynyl-2-pyridinols, derived from halopyridinols, can react with aryl or vinyl halides to produce substituted furopyridines. researchgate.net

Another strategy involves the use of a blocking group to direct functionalization to a specific position. For instance, a maleate-derived blocking group can enable selective Minisci-type decarboxylative alkylation at the C-4 position of pyridine. nih.gov While this example focuses on alkylation, the principle of using blocking groups can be extended to control the regioselectivity of other functionalization reactions, which could be a precursor step to alkyne installation.

Convergent and Divergent Synthetic Routes to this compound

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic strategies.

Step-by-Step Construction of the Substituted Pyridine Core

Convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the later stages. nih.govmorressier.com This approach can be highly efficient for building complex structures. A de novo synthesis of substituted pyridines can proceed through the nucleophilic addition of a dithiane anion to an α,β-unsaturated carbonyl, followed by a metallacycle-mediated union of the resulting allylic alcohol with a TMS-imine. nih.gov This method offers regiochemical control and is suitable for assembling di- through penta-substituted pyridines. nih.gov Another convergent strategy involves the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides to produce highly substituted pyridines. acs.org

Late-Stage Functionalization Strategies

Divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. rsc.orgrsc.orgnih.gov This is particularly useful for creating a library of related compounds for structure-activity relationship studies. Late-stage functionalization (LSF) is a key concept in divergent synthesis, where C-H bonds of a complex molecule are selectively functionalized in the final steps of a synthesis. acs.orgnih.gov

For pyridine derivatives, LSF can be challenging due to the electronic nature of the ring, but several methods have been developed. acs.orgsnnu.edu.cn These include:

Directed metalation: A directing group can guide a metal catalyst to a specific C-H bond for functionalization. snnu.edu.cn

Non-directed metalation: This approach relies on the inherent reactivity of the pyridine ring. snnu.edu.cn

Temporary dearomatization: The pyridine ring is temporarily dearomatized to a more reactive enamine or dienamine intermediate, which can then react with electrophiles at the meta-position. snnu.edu.cn

Radical additions: N-activating groups can be used to control the regioselectivity of radical additions to the pyridine ring. nih.gov

A tandem C-H fluorination and nucleophilic aromatic substitution (SNA) sequence has been shown to be effective for the late-stage functionalization of pyridines at the position alpha to the nitrogen. acs.org

Catalytic Systems and Reaction Conditions in Pyridine Synthesis Relevant to this compound Precursors

The synthesis of the substituted pyridine core often relies on various catalytic systems. Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, are pivotal. numberanalytics.comrsc.org

Palladium catalysts are widely used in cross-coupling reactions for the synthesis of substituted pyridines. numberanalytics.com

Rhodium(III) catalysis has been employed for the synthesis of pyridines from α,β-unsaturated oximes and alkynes under mild conditions. rsc.org The steric properties of the ligands on the rhodium catalyst can influence the selectivity of the reaction. rsc.org

Nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides can produce alkylated pyridines. organic-chemistry.org

Copper-catalyzed reactions, such as the synergistic use of a copper(I) salt with a secondary ammonium (B1175870) salt, can facilitate the modular synthesis of substituted pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org

Heterogeneous catalysts, such as solid-supported catalysts on zeolites or metal-organic frameworks (MOFs), offer advantages in terms of recyclability and ease of separation. numberanalytics.comrsc.org Magnetically recoverable nanocatalysts have also been investigated for the synthesis of pyridine derivatives. rsc.org

Emerging techniques like photocatalysis and electrocatalysis provide milder reaction conditions and high selectivity for pyridine synthesis. numberanalytics.com

Table 2: Overview of Catalytic Systems in Pyridine Synthesis

| Catalyst Type | Reaction Example | Key Features | Reference |

| Palladium | Cross-coupling reactions | Versatile for C-C and C-N bond formation | numberanalytics.com |

| Rhodium(III) | [3+2] cycloadditions, synthesis from oximes and alkynes | Mild conditions, ligand-controlled selectivity | rsc.orgrsc.org |

| Nickel | Reductive coupling | Formation of alkylated pyridines | organic-chemistry.org |

| Copper | Synergistic catalysis with amines | Modular synthesis from ketoximes and aldehydes | organic-chemistry.org |

| Heterogeneous (e.g., Zeolites, MOFs) | Alkylation, acylation | Recyclable, sustainable | numberanalytics.comrsc.org |

| Photocatalysis/Electrocatalysis | Radical-mediated pathways | Mild conditions, high selectivity | numberanalytics.com |

Transition Metal-Catalyzed Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)

Transition metal-catalyzed [2+2+2] cycloaddition reactions represent a powerful and atom-economical method for the de novo synthesis of pyridine rings. nih.govacsgcipr.org This approach involves the co-cyclization of two alkyne molecules and a nitrile to form a substituted pyridine. nih.gov A variety of transition metals, including cobalt, rhodium, ruthenium, iron, and nickel, have been shown to effectively catalyze this transformation. magtech.com.cn

The general mechanism of the [2+2+2] cycloaddition involves the coordination of the metal catalyst to the reactants, followed by oxidative coupling to form a metallacyclopentadiene intermediate. Subsequent insertion of the nitrile and reductive elimination yields the pyridine product and regenerates the active catalyst. magtech.com.cn The choice of metal and ligands plays a crucial role in the efficiency and regioselectivity of the reaction. scilit.com

For the synthesis of a molecule like this compound, this methodology would ideally involve the cycloaddition of two molecules of acetylene with 3-isopropyl-acrylonitrile. However, controlling the regioselectivity to obtain the desired 2,5-disubstituted pattern can be a significant challenge.

Recent advancements have focused on the development of more economical and environmentally friendly catalysts, with cobalt being a notable example. bohrium.com Cobalt catalysts have demonstrated high versatility in the synthesis of a wide array of multi-substituted pyridines under mild conditions. bohrium.com Furthermore, the use of chiral catalysts has enabled the asymmetric synthesis of pyridines, which is of great importance in medicinal chemistry. nih.gov

Table 1: Overview of Transition Metals Used in [2+2+2] Cycloaddition for Pyridine Synthesis

| Metal Catalyst System | Key Features | References |

|---|---|---|

| Cobalt (Co) | Economical, versatile, used for both chiral and achiral pyridines. | magtech.com.cnbohrium.com |

| Rhodium (Rh) | Effective for various pyridine syntheses. | magtech.com.cn |

| Ruthenium (Ru) | Used in the synthesis of pyridines from alkynes. | acsgcipr.orgmagtech.com.cn |

| Iron (Fe) | An efficient and simple catalyst for pyridine formation. | magtech.com.cnscilit.com |

| Nickel (Ni) | Used in cycloadditions of alkynes and nitriles. | magtech.com.cnscilit.com |

| Titanium (Ti) | Employed in certain [2+2+2] cycloaddition reactions. | magtech.com.cn |

Metal-Free and Base-Promoted Synthetic Pathways

While transition metal catalysis is a dominant strategy, metal-free and base-promoted methods offer valuable alternatives, often avoiding the cost and potential toxicity associated with heavy metals. uni-muenchen.de These reactions can proceed through various mechanisms, including cycloadditions and condensation reactions.

For instance, the synthesis of certain substituted pyridines can be achieved under base-promoted conditions. A non-nucleophilic weak base, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), can be employed to prevent acid-catalyzed side reactions during synthesis. researchgate.net

C-H Activation and Functionalization Modalities

Direct C-H activation and functionalization have emerged as a highly efficient and step-economical strategy for modifying existing pyridine rings. sigmaaldrich.com This approach avoids the need for pre-functionalized substrates, thereby streamlining the synthetic process. sigmaaldrich.com

In the context of synthesizing derivatives of 2-isopropylpyridine, palladium-catalyzed C-H activation has been demonstrated. scispace.comchemrxiv.org For example, the directed C(sp³)–H butylation of 2-isopropylpyridine has been achieved using a Pd(II)/Pd(0) catalytic system with a mono-N-protected amino acid (MPAA) ligand. scispace.com While this specific example demonstrates alkylation, the principle can be extended to other functional groups.

The general strategy involves the use of a directing group on the substrate to guide the metal catalyst to a specific C-H bond. rsc.org For pyridine-containing molecules, the nitrogen atom of the pyridine ring can often serve as the directing group. The catalytic cycle typically involves C-H bond cleavage by the metal catalyst to form a metallacyclic intermediate, which then reacts with a coupling partner to form the new C-C or C-heteroatom bond. chemrxiv.orgrsc.org

The development of chiral ligands has enabled enantioselective C-H functionalization, providing access to chiral pyridine derivatives. chemrxiv.orgrsc.org However, achieving high yields and enantioselectivity can be challenging and often requires careful optimization of the ligand and reaction conditions. chemrxiv.orgrsc.org

Table 2: Examples of Ligands in Pd-Catalyzed C-H Functionalization

| Ligand Type | Application | References |

|---|---|---|

| Mono-N-protected amino acid (MPAA) | Enantioselective C(sp³)–H functionalization of 2-isopropylpyridine. | scispace.comchemrxiv.org |

| Mono N-protected α-amino-O-methylhydroxamic acid (MPAHA) | Asymmetric β-C(sp³)–H arylation of cyclobutyl carboxylic acid derived amides. | rsc.org |

Regioselectivity Control in Multi-Substituted Pyridine Formation

Controlling the regioselectivity in the synthesis of multi-substituted pyridines is a critical aspect, particularly when multiple reactive sites are present in the starting materials. rsc.org In [2+2+2] cycloaddition reactions, the substitution pattern of the final pyridine is determined by the way the alkynes and nitrile assemble on the metal center. The electronic and steric properties of the substituents on the reactants play a significant role in directing this assembly. scilit.com

For C-H activation approaches, regioselectivity is often dictated by the directing group. rsc.org The catalyst is guided to the C-H bond that is sterically and electronically most accessible and is in a favorable geometric position relative to the directing group.

In other synthetic methods, such as those involving the reaction of organometallic reagents with pyridine derivatives, the inherent reactivity of the pyridine ring governs the regioselectivity. For instance, the reaction of aryltri-isopropoxytitanium reagents with pyrimidin-2(1H)ones shows complete regioselectivity, with the new carbon-carbon bond forming at the C-4 position. rsc.org While this is not a direct synthesis of a pyridine, it illustrates how the choice of reagents can lead to highly regioselective outcomes.

The challenge in synthesizing a specific isomer like this compound lies in directing the substituents to the desired positions on the pyridine ring. This often requires a multi-step synthesis or the development of a highly specific catalytic system.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within 5-Ethynyl-2-isopropylpyridine can be determined.

Proton NMR (¹H NMR) Analysis of Substituted Pyridines

The ¹H NMR spectrum of a substituted pyridine (B92270) provides valuable insights into the electronic environment of the protons attached to the pyridine ring and its substituents. The chemical shifts of these protons are influenced by the electron-donating or electron-withdrawing nature of the substituents. aip.orgaip.orgacs.org In the case of this compound, the isopropyl group at the C2 position and the ethynyl (B1212043) group at the C5 position create a distinct pattern of signals.

The analysis of ¹H NMR spectra of various 2-substituted and γ-substituted pyridines reveals that substituent-induced chemical shifts are a key factor in assigning proton signals. aip.orgacs.org The isopropyl group, being an electron-donating group, is expected to shield the protons on the pyridine ring to some extent, while the ethynyl group, with its sp-hybridized carbon, will have a characteristic influence on the neighboring protons. The spectrum would typically show a doublet for the methyl protons and a septet for the methine proton of the isopropyl group. The protons on the pyridine ring will appear as distinct signals in the aromatic region, with their chemical shifts and coupling patterns dictated by their positions relative to the two substituents.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Isopropyl CH₃ | ~1.3 | Doublet |

| Isopropyl CH | ~3.0-3.3 | Septet |

| Pyridine H-3 | ~7.3-7.6 | Doublet |

| Pyridine H-4 | ~7.7-8.0 | Doublet of Doublets |

| Pyridine H-6 | ~8.5-8.7 | Doublet |

| Ethynyl H | ~3.1-3.4 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Carbon NMR (¹³C NMR) Analysis of the Pyridine Framework and Substituents

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. acs.orgacs.orgosti.govmdpi.com The chemical shifts of the carbon atoms in the pyridine ring and the substituents are sensitive to their local electronic environment.

For this compound, the ¹³C NMR spectrum will display distinct signals for each unique carbon atom. The carbons of the isopropyl group will appear in the aliphatic region, while the pyridine ring carbons and the ethynyl carbons will resonate in the aromatic and acetylenic regions, respectively. The chemical shifts can be predicted based on established data for substituted pyridines and the known effects of isopropyl and ethynyl groups. acs.orgmdpi.com

| Carbon Atom | Expected Chemical Shift (ppm) |

| Isopropyl CH₃ | ~22-24 |

| Isopropyl CH | ~30-35 |

| Ethynyl C≡CH | ~80-85 |

| Ethynyl C≡CH | ~85-90 |

| Pyridine C-5 | ~118-122 |

| Pyridine C-3 | ~135-138 |

| Pyridine C-4 | ~138-141 |

| Pyridine C-6 | ~148-152 |

| Pyridine C-2 | ~160-165 |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. mdpi.comnih.gov For this compound (C₁₀H₁₁N), the expected exact mass can be calculated and compared with the experimental value to confirm its composition. The high accuracy of HR-MS helps to distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like pyridine derivatives. nih.govmdpi.comnih.gov In ESI-MS, the sample is introduced as a solution, and the resulting spectrum typically shows the protonated molecule [M+H]⁺. nih.gov For this compound, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the [C₁₀H₁₂N]⁺ ion. Tandem mass spectrometry (MS/MS) experiments can be performed on this ion to induce fragmentation, providing valuable structural information based on the observed fragment ions. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ethz.ch

For this compound, IR and Raman spectra will exhibit absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrational frequencies include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkyne) | Stretching | ~3300 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aliphatic) | Stretching | ~2850-3000 |

| C≡C (alkyne) | Stretching | ~2100-2260 |

| C=C, C=N (pyridine ring) | Stretching | ~1400-1600 |

The presence of a sharp band around 3300 cm⁻¹ for the ≡C-H stretch and a band in the 2100-2260 cm⁻¹ region for the C≡C stretch would be definitive evidence for the ethynyl group. dntb.gov.ua The various C-H and ring stretching and bending vibrations would confirm the presence of the substituted pyridine framework. researchgate.net

Electronic Spectroscopy (UV-Vis, EPR) for Conjugation and Electronic State Probing

Electronic spectroscopy provides critical insights into the electronic transitions within a molecule, revealing information about conjugation and the energies of molecular orbitals.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a pyridine derivative is characterized by electronic transitions involving π and non-bonding (n) electrons. For a compound like this compound, the spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The ethynyl group, being a chromophore, extends the π-conjugation of the pyridine ring, which typically results in a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths compared to pyridine itself. bspublications.netsci-hub.se The isopropyl group, an alkyl substituent, generally has a smaller electronic effect but can cause minor shifts.

The electronic spectra of substituted pyridine 1-oxides and other alkylpyridine derivatives show that alkyl groups can induce bathochromic shifts and changes in extinction coefficients. rsc.org In a polymer of 2-ethynylpyridine (B158538), a strong absorption maximum was observed at 513 nm, indicating significant conjugation in the polymer chain. icm.edu.pl The solvent can also influence the position of absorption bands; polar solvents can stabilize the ground or excited state differently, leading to shifts in the absorption maxima. sci-hub.se

The study of various functionalized pyridine derivatives reveals that the nature and position of substituents significantly alter the electronic absorption spectra. acs.orgnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can tune the electronic properties and shift the absorption maxima. nih.gov

Illustrative UV-Vis Absorption Data for Analogous Pyridine Derivatives

| Compound/Analog Type | Solvent | λmax (nm) (Transition) | Reference |

| Poly(2-ethynylpyridine) | DMF | 513 (π→π*) | icm.edu.pl |

| 2,6-bis(diazaboryl)pyridine radical anion | THF | 412, 438 | researchgate.net |

| 2-Methoxy-6-(4-methoxyphenyl)-4-phenyl-3-cyanopyridine | Not Specified | Not Specified | acs.org |

| Quinoline Cation | Gas Phase | ~550 (D₃ ← D₀) | researchgate.net |

This table is for illustrative purposes and shows data for related pyridine structures to indicate the expected spectral regions of interest.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical ions. While this compound is a diamagnetic, closed-shell molecule, its radical cation or anion could be generated chemically or electrochemically. The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule.

The EPR spectrum of a pyridine-based radical is characterized by its g-factor and hyperfine coupling constants (hfc's) arising from the interaction of the unpaired electron with magnetic nuclei, primarily ¹⁴N of the pyridine ring and various ¹H nuclei. The magnitude of the nitrogen hfc (aN) is particularly sensitive to the spin density on the nitrogen atom. For example, a stable pyridine radical anion has been isolated and characterized by EPR, showing that the negative charge and spin density are mainly distributed over the pyridine ring atoms. researchgate.netrsc.org Studies on pyridinyl radicals generated photochemically have also been reported, confirming their structure via EPR analysis. nih.gov In studies of superoxide (B77818) radicals in pyridine using spin traps, the hyperfine coupling constants were sensitive to the solvent environment. nih.govtandfonline.com

For the radical ion of this compound, one would expect to observe hyperfine coupling to the ¹⁴N nucleus, the protons on the pyridine ring, the ethynyl proton, and the protons of the isopropyl group. The magnitude of these couplings would directly reflect the contribution of each part of the molecule to the singly occupied molecular orbital (SOMO).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would yield a wealth of structural information, including bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state.

The crystal structure would confirm the planarity of the pyridine ring and provide precise measurements for the C≡C triple bond of the ethynyl group and the geometry of the isopropyl substituent. Of particular interest would be the intermolecular interactions, such as C-H···N or π-π stacking interactions, which govern the crystal packing. iucr.org

While a crystal structure for this compound is not available, data from related structures provide a clear indication of the expected parameters. For example, the crystal structure of a complex containing 2-ethynylpyridine has been determined, providing data on the coordination of the ethynyl and pyridine moieties. iucr.org Similarly, the structures of various highly functionalized pyridines have been unambiguously confirmed by X-ray crystallography, revealing detailed geometric information. acs.orgnih.gov The solid-state structure of a lithiated pyridine derivative showed it exists as a dimer. rsc.org Furthermore, crystal structures of macrocycles derived from perfluoro-4-isopropylpyridine have been reported, demonstrating how substituents influence molecular conformation and packing. researchgate.net

Illustrative X-ray Crystallographic Data for an Analogous Functionalized Pyridine Derivative

| Parameter | Illustrative Value (Based on a (Z)-1,3,4-thiadiazole derivative) | Reference |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/c | mdpi.com |

| a (Å) | 10.1234(5) | mdpi.com |

| b (Å) | 18.4567(9) | mdpi.com |

| c (Å) | 9.8765(4) | mdpi.com |

| β (°) | 105.123(2) | mdpi.com |

| Volume (ų) | 1798.4(1) | mdpi.com |

| Z | 4 | mdpi.com |

This table presents data for a representative functionalized heterocyclic compound to illustrate the type of information obtained from an X-ray crystallographic study. The values are not specific to this compound.

Reactivity and Derivatization Chemistry of 5 Ethynyl 2 Isopropylpyridine

Transformations Involving the Ethynyl (B1212043) Moiety

The terminal alkyne group is a highly versatile functional group that participates in a variety of addition and coupling reactions. Its reactivity is central to the construction of more complex molecular architectures based on the 5-Ethynyl-2-isopropylpyridine core.

Alkyne Click Chemistry Applications

The terminal ethynyl group of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govwikipedia.orgrsc.org This reaction allows for the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne with an organic azide (B81097) (R-N₃). The reaction is known for its reliability, high yield, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science. units.itnih.govillinois.edunih.gov

The CuAAC reaction involving this compound proceeds under mild conditions, typically using a copper(I) catalyst, which can be generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. wikipedia.orgjenabioscience.com The resulting triazole product covalently links the pyridine (B92270) scaffold to another molecule of interest, as dictated by the "R" group of the azide.

Table 1: Examples of CuAAC Reactions with this compound

| Azide Reactant (R-N₃) | R Group | Product | Potential Application Area |

|---|---|---|---|

| Benzyl (B1604629) azide | Benzyl | 1-(Benzyl)-4-(2-isopropylpyridin-5-yl)-1H-1,2,3-triazole | Medicinal Chemistry |

| Azido-PEG | Polyethylene glycol chain | PEGylated 5-(1H-1,2,3-triazol-4-yl)-2-isopropylpyridine | Biomaterials, Drug Delivery |

| 3'-Azido-3'-deoxythymidine (AZT) | Deoxythymidine nucleoside | 5-(1-(2',3'-Dideoxy-β-D-glycero-pentofuranosyl)thymidin-3'-yl-1H-1,2,3-triazol-4-yl)-2-isopropylpyridine | Bioorganic Chemistry |

Hydration, Halogenation, and Hydroboration Reactions of the Alkyne

The carbon-carbon triple bond of the ethynyl group readily undergoes addition reactions, allowing for its conversion into other important functional groups.

Hydration : In the presence of a strong acid catalyst (like H₂SO₄) and a mercury(II) salt (like HgSO₄), the alkyne undergoes hydration. Following Markovnikov's rule, the addition of water across the triple bond initially forms an enol intermediate, which rapidly tautomerizes to the more stable ketone. For this compound, this results in the formation of a methyl ketone at the 5-position of the pyridine ring. libretexts.org

Halogenation : The ethynyl group reacts with halogens such as chlorine (Cl₂) or bromine (Br₂) to form di- or tetra-haloalkanes. The reaction typically proceeds via an anti-addition mechanism. The addition of one equivalent of the halogen yields a dihaloalkene, while two equivalents result in a tetrahaloalkane.

Hydroboration-Oxidation : This two-step reaction provides a method for the anti-Markovnikov hydration of the alkyne. chemistrysteps.commasterorganicchemistry.comlibretexts.org Treatment with a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution converts the terminal alkyne into an aldehyde. masterorganicchemistry.commasterorganicchemistry.com This regioselectivity is complementary to the direct, acid-catalyzed hydration. masterorganicchemistry.com

Table 2: Addition Reactions at the Ethynyl Group

| Reaction Type | Reagents | Intermediate/Product Structure | Product Name |

|---|---|---|---|

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Ketone | 1-(6-Isopropylpyridin-3-yl)ethan-1-one |

| Bromination (1 eq.) | Br₂ in CCl₄ | Dibromoalkene | 5-(1,2-Dibromovinyl)-2-isopropylpyridine |

Palladium-Catalyzed Coupling Reactions at the Ethynyl Group

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. The terminal alkyne of this compound is an excellent substrate for these transformations, most notably the Sonogashira coupling. wikipedia.orgmdpi.com

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, typically an amine like triethylamine. wikipedia.orglibretexts.orgorganic-chemistry.orgjk-sci.com This reaction is highly efficient for creating a direct bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of the coupling partner, leading to the synthesis of substituted alkynes. mdpi.com This methodology has broad applications in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgmdpi.com

Table 3: Representative Sonogashira Coupling Reactions

| Aryl/Vinyl Halide | Catalyst System | Base | Coupled Product |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | 2-Isopropyl-5-(phenylethynyl)pyridine |

| 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI | Piperidine | 4-((6-Isopropylpyridin-3-yl)ethynyl)pyridine |

| Vinyl bromide | Pd(PPh₃)₄, CuI | Et₃N | 5-(But-1-en-3-yn-1-yl)-2-isopropylpyridine |

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, enabling reactions such as N-oxidation, quaternization, and coordination to metal centers.

N-Oxidation and Quaternization Reactions

N-Oxidation : The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgresearchgate.net The resulting N-oxide, this compound N-oxide, exhibits altered electronic properties compared to the parent pyridine. The N-O bond can act as an electron-donating group, influencing the reactivity of the pyridine ring, particularly at the 2- and 4-positions, toward both electrophilic and nucleophilic substitution. scripps.eduwikipedia.org

Quaternization : As a Lewis base, the pyridine nitrogen readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction to form quaternary pyridinium (B92312) salts. vdu.ltosi.lvosti.gov This process introduces a positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic characteristics. The quaternization reaction is influenced by the steric hindrance around the nitrogen and the electrophilicity of the alkylating agent. nih.govresearchgate.net

Table 4: N-Oxidation and Quaternization Products

| Reaction Type | Reagent | Product Name |

|---|---|---|

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |

| Quaternization | Methyl iodide (CH₃I) | 5-Ethynyl-2-isopropyl-1-methylpyridin-1-ium iodide |

Coordination Chemistry with Metal Centers (Ligand Behavior)

The pyridine nitrogen atom possesses a lone pair of electrons that can be donated to a metal center, allowing this compound to act as a ligand in coordination chemistry. acs.orgwikipedia.org Pyridine and its derivatives are classic ligands that form stable complexes with a wide variety of transition metals. wikipedia.orgresearchgate.netnih.gov

This compound typically acts as a monodentate ligand, coordinating to a metal ion through the nitrogen atom. The steric bulk of the isopropyl group at the 2-position can influence the geometry and stability of the resulting metal complex. The electronic properties of the metal center can also be modulated by the electron-withdrawing nature of the ethynyl group. These complexes have potential applications in catalysis, materials science, and medicinal chemistry. nih.gov

Table 5: Potential Metal Complexes of this compound

| Metal Center | Ancillary Ligands (L) | Example Complex Formula | Potential Geometry |

|---|---|---|---|

| Palladium(II) | Chloride (Cl⁻) | [PdCl₂(C₁₀H₁₁N)₂] | Square Planar |

| Ruthenium(II) | 2,2'-Bipyridine (bpy) | [Ru(bpy)₂(C₁₀H₁₁N)₂]²⁺ | Octahedral |

| Cobalt(III) | Ammonia (NH₃) | [Co(NH₃)₅(C₁₀H₁₁N)]³⁺ | Octahedral |

Functionalization of the Pyridine Ring

The pyridine ring, being electron-deficient, exhibits distinct reactivity compared to its carbocyclic analog, benzene. The presence of the nitrogen atom deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. The substitution pattern of this compound, with an alkyl group at the 2-position and an ethynyl group at the 5-position, further modulates this reactivity.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile.

In the case of this compound, the pyridine nitrogen itself can act as a directing group. However, the position of metalation will be influenced by the other substituents. The isopropyl group at the C2 position is a weak directing group. The ethynyl group at the C5 position, due to the sp-hybridized carbon, possesses some electron-withdrawing character which can influence the acidity of adjacent protons.

Generally, for 2-alkylpyridines, lithiation can occur at the C6 position, directed by the pyridine nitrogen. However, the presence of the ethynyl group at C5 might also direct metalation to the C4 or C6 positions. Competition between these directing effects would likely result in a mixture of products. The steric bulk of the isopropyl group may hinder metalation at the C3 position. To achieve high regioselectivity, the choice of base, solvent, and temperature is crucial. For π-deficient heterocycles like pyridine, the use of lithium amide bases such as LDA or LiTMP is often preferred to minimize nucleophilic addition to the ring. uwindsor.ca

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, especially when a good leaving group is present at an activated position (ortho or para to the nitrogen). stackexchange.comwikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a stabilized anionic intermediate known as a Meisenheimer complex.

The parent molecule, this compound, does not possess a suitable leaving group and is therefore not amenable to direct SNAr. However, derivatives of this compound, for instance, a halogenated analog like 2-chloro-5-ethynyl-3-isopropylpyridine, would be expected to undergo SNAr reactions. In such a case, a nucleophile would preferentially attack the C2 or C6 positions due to the activating effect of the ring nitrogen. The presence of the electron-withdrawing nitro group, for example, positioned ortho or para to a halide leaving group, significantly favors the SNAr mechanism. wikipedia.org

The reaction rate of SNAr on halopyridines is influenced by the nature of the halogen, with fluoride (B91410) being the best leaving group due to its high electronegativity, which facilitates the initial nucleophilic attack. nih.gov

Electrophilic Aromatic Substitution (EAS) Limitations and Opportunities

The pyridine ring is notoriously unreactive towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orguoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium ion, which further deactivates the ring. wikipedia.orguoanbar.edu.iq Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst complexes with the pyridine nitrogen. quimicaorganica.org

Despite these limitations, EAS on pyridine can be achieved under harsh conditions, typically affording substitution at the C3 and C5 positions. quimicaorganica.org In this compound, the C3, C4, and C6 positions are available for substitution. The isopropyl group at C2 is an activating, ortho-, para-director, while the directing influence of the C5-ethynyl group is more complex. The ethynyl group can act as a deactivating group via its inductive effect but can also participate in resonance. The interplay of these electronic effects and the inherent reactivity of the pyridine ring would likely lead to a mixture of products upon attempted EAS, with substitution at the C3 position being a plausible outcome.

To enhance the reactivity of the pyridine ring towards EAS, one strategy is the conversion to the corresponding pyridine N-oxide. The N-oxide group is electron-donating through resonance, activating the ring, particularly at the C2, C4, and C6 positions, towards electrophilic attack.

BF3-Mediated Alkylation and Arylation Pathways

A transition-metal-free approach for the functionalization of pyridines involves the use of boron trifluoride (BF3) to mediate the addition of organometallic reagents. A formal regioselective cross-coupling of various pyridines with alkyl and aryl groups can be achieved by a BF3·OEt2-mediated addition of Grignard or organozinc reagents, followed by an oxidative aromatization. nih.gov This method offers good regioselectivity and tolerates a wide range of functional groups. nih.gov

In this reaction, BF3 coordinates to the pyridine nitrogen, activating the ring towards nucleophilic attack. For many substituted pyridines, the addition of Grignard reagents occurs preferentially at the C4 position. Following the addition, an oxidizing agent such as chloranil (B122849) is used to restore aromaticity. This methodology provides a valuable alternative to traditional transition-metal-catalyzed cross-coupling reactions.

For this compound, this BF3-mediated pathway could potentially allow for the introduction of various alkyl and aryl groups at the C4 and C6 positions. The regioselectivity would be influenced by the steric and electronic properties of the isopropyl and ethynyl substituents.

Transformations of the Isopropyl Group

The isopropyl group attached to the pyridine ring is also amenable to chemical modification, primarily through oxidation and reduction pathways.

Oxidation and Reduction Pathways

Oxidation: The benzylic-like position of the isopropyl group (the carbon atom attached to the pyridine ring) is susceptible to oxidation. However, direct oxidation of the isopropyl group can be challenging and may lead to side reactions. For instance, in the context of oxidative dearomatization of 2-isopropylpyridine (B1293918), benzylic C-H amination has been observed as a notable side reaction. nih.gov Milder and more selective oxidizing agents would be required to achieve controlled oxidation, for example, to the corresponding alcohol or ketone. The choice of oxidant and reaction conditions is critical to avoid over-oxidation or degradation of the pyridine ring and the sensitive ethynyl group.

Benzylic Functionalization of the Isopropyl Group on this compound

The direct functionalization of the benzylic position of the isopropyl group in this compound is a potential transformation, given the known reactivity of benzylic C-H bonds. However, a thorough review of the scientific literature does not yield specific examples of this reaction on this particular compound. Benzylic C-H bonds are typically susceptible to oxidation, halogenation, or deprotonation followed by reaction with an electrophile. The presence of the electron-withdrawing pyridine ring can influence the reactivity of the adjacent isopropyl group. While methods for benzylic C–H functionalization through deprotonation facilitated by π-coordination to transition metals or cation–π interactions have been developed for various alkylarenes, their application to this compound has not been reported rsc.org. The electron-deficient nature of the pyridine ring might render the benzylic protons of the isopropyl group less acidic, making deprotonation more challenging compared to electron-rich aromatic systems.

Future research could explore the use of potent radical initiators or specialized catalytic systems to achieve selective functionalization at the benzylic position of the isopropyl group without affecting the sensitive ethynyl moiety.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation. These reactions are characterized by high atom and step economy, making them attractive for the synthesis of diverse compound libraries. The presence of both an ethynyl group and a pyridine ring in this compound makes it a promising candidate for participation in a variety of cascade and multicomponent processes.

The terminal alkyne functionality is a versatile handle for engaging in numerous transformations, including cycloadditions, couplings, and nucleophilic additions. Similarly, the pyridine nitrogen can act as a nucleophile or a base, or it can direct metallation reactions. While specific examples of cascade and multicomponent reactions involving this compound are not extensively documented, its potential can be inferred from the reactivity of other ethynylpyridines and related alkynes in such transformations.

One potential cascade reaction is a Brønsted acid-catalyzed carbocyclization, where an aldehyde and an alcohol or sulfonamide could react with the alkyne and the pyridine ring to form fused heterocyclic systems nih.gov.

Hypothetical Cascade Reaction of this compound

A plausible cascade reaction could involve the initial activation of the ethynyl group by a transition metal catalyst, followed by an intramolecular cyclization involving the pyridine nitrogen or an intermolecular reaction with another component. For instance, a palladium-catalyzed cascade reaction could lead to the formation of complex polycyclic amines nih.gov.

The following table illustrates a hypothetical cascade reaction based on known transformations of similar molecules.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |

|---|---|---|---|---|

| This compound | o-Iodoaniline | Pd(PPh3)2Cl2, CuI, Et3N | 2-Isopropyl-5-(2-aminophenyl)ethynylpyridine | Sonogashira Coupling followed by intramolecular cyclization |

| This compound | Azide | Cu(I) catalyst | 1,2,3-Triazole derivative | Click Chemistry (Azide-Alkyne Cycloaddition) |

Multicomponent reactions often rely on the in situ formation of reactive intermediates that then combine to form the final product. The Hantzsch dihydropyridine (B1217469) synthesis is a classic example of a pseudo four-component reaction used to prepare dihydropyridine derivatives mdpi.com. While this specific reaction is for the synthesis of the pyridine ring itself, analogous MCRs could utilize this compound as a building block.

For example, a multicomponent reaction could involve the reaction of this compound, an aldehyde, and an amine to generate a propargylamine, which could then undergo further transformations in a one-pot fashion. Isonitrile-based multicomponent reactions, such as the Ugi or Passerini reactions, could also potentially incorporate the pyridine nitrogen or a derivative thereof mdpi.com.

Potential Multicomponent Reactions

The following table outlines potential multicomponent reactions involving this compound, based on established MCR methodologies.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reaction Name |

|---|---|---|---|---|

| This compound | Aldehyde | Secondary Amine | Propargylamine | A3 Coupling (Alkyne-Aldehyde-Amine) |

| This compound (as the amine component after modification) | Aldehyde | Isocyanide | α-Amino amide derivative | Ugi Reaction |

The exploration of cascade and multicomponent reactions involving this compound represents a promising avenue for the rapid synthesis of novel and structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Theoretical and Computational Investigations of 5 Ethynyl 2 Isopropylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic characteristics and reactivity of 5-Ethynyl-2-isopropylpyridine. These ab initio methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researcher.life DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound, determining its most stable conformation. mdpi.com These studies yield crucial data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in calculating various molecular properties that help in understanding the compound's reactivity. nih.gov These properties, often referred to as global reactivity descriptors, are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's stability and reactivity.

| Descriptor | Symbol | Formula | Hypothetical Value |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.15 eV |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.25 eV |

| Electronegativity | χ | -µ | 4.25 eV |

| Electrophilicity Index | ω | µ² / (2η) | 4.20 eV |

| Chemical Softness | S | 1 / (2η) | 0.23 eV⁻¹ |

These descriptors help predict how the molecule will interact with other chemical species. A high chemical hardness, for instance, suggests high stability and low reactivity. irjweb.com

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. scirp.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org For this compound, the electron-donating isopropyl group and the electron-withdrawing ethynyl (B1212043) group attached to the pyridine (B92270) ring would significantly influence the energies and spatial distributions of these frontier orbitals.

Table 2: Frontier Orbital Properties (Illustrative) (Note: The following values are hypothetical and for illustrative purposes.)

| Property | Value |

| HOMO Energy | -6.4 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

Analysis of the spatial distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack on the molecule.

Spin Density Distributions (for radical intermediates)

In reactions involving radical species, understanding the distribution of the unpaired electron is key. Quantum chemical calculations can determine the spin density at each atom within a radical intermediate of this compound. nih.gov Spin density indicates the probability of finding the unpaired electron in the vicinity of a particular atom's nucleus. researchgate.net

For instance, if a hydrogen atom were abstracted from the isopropyl group, forming a radical, spin density calculations would show how this unpaired electron is delocalized across the molecule. researchgate.net Significant delocalization, particularly into the pyridine ring and the ethynyl group, would stabilize the radical intermediate. This information is vital for predicting the regioselectivity of radical reactions and understanding the stability of potential intermediates. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. By simulating the transformation from reactants to products, it provides insights into the feasibility and dynamics of a proposed mechanism.

Transition State Analysis and Energy Barriers

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Identifying the structure of the TS and calculating its energy is a primary goal of computational reaction modeling. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡). A lower energy barrier corresponds to a faster reaction rate.

For a potential reaction involving this compound, such as an electrophilic addition to the ethynyl group, computational methods can locate the specific geometry of the transition state. By analyzing this structure, chemists can understand the key interactions that stabilize it and facilitate the reaction. Comparing the energy barriers for different possible pathways allows for the prediction of the major product.

Kinetic and Thermodynamic Simulations

Beyond single energy barriers, computational simulations can model the complete kinetic and thermodynamic profile of a reaction. nih.govresearchgate.net Thermodynamic calculations determine the relative energies of reactants, intermediates, and products, indicating whether a reaction is energetically favorable (exergonic) or unfavorable (endergonic). mdpi.com This helps to predict the position of the chemical equilibrium.

Kinetic simulations, based on transition state theory, use the calculated activation energies to estimate reaction rate constants. nih.gov These simulations can predict how temperature and other conditions might influence the reaction rate and product distribution. By combining thermodynamic and kinetic data, a comprehensive energy profile for a reaction pathway can be constructed, offering a detailed, step-by-step understanding of the mechanism. mdpi.com

Conformational Analysis and Steric Effects of the Isopropyl Group

The substitution pattern of an aromatic ring dictates its three-dimensional shape and chemical reactivity. In this compound, the isopropyl group at the 2-position is of particular significance due to its size and rotational flexibility, which gives rise to notable steric effects.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the 2-isopropyl group, rotation around the C(isopropyl)-C(pyridine) bond results in various conformers with different potential energies. The stability of these conformers is largely determined by steric hindrance, which is the repulsion between non-bonded atoms or groups. unina.it This steric strain can influence the molecule's preferred shape and its ability to interact with other molecules or biological targets.

The primary steric effect of the 2-isopropyl group is the shielding of the adjacent nitrogen atom in the pyridine ring. This hindrance can decrease the accessibility of the nitrogen's lone pair of electrons, which can, in turn, affect the molecule's basicity and its ability to act as a ligand in metal complexes compared to less substituted pyridines. unina.it Computational modeling, such as molecular mechanics, can be used to analyze the energy distribution of different rotational angles (dihedrals), identifying the most stable, low-energy conformations where steric repulsions are minimized. unina.it For instance, studies on similarly substituted systems show that bulky substituents selectively hinder certain binding modes at interfaces, demonstrating that steric effects can be used to control molecular orientation and interaction. nih.gov

The interplay between steric effects and electronic effects is crucial. While steric hindrance is often viewed as a destabilizing interaction, it can also lead to favorable outcomes by forcing a molecule into a specific bioactive conformation necessary for binding to a receptor. unina.it The balance between destabilizing steric repulsions and stabilizing electron delocalization effects ultimately determines the most stable molecular structure. nih.gov

| Concept | Description | Relevance to this compound |

|---|---|---|

| Conformers | Different spatial arrangements of atoms resulting from rotation about a single bond. | Rotation of the isopropyl group leads to multiple conformers with varying energies. |

| Steric Hindrance | Repulsion between electron clouds of non-bonded atoms or groups in close proximity. | The bulky isopropyl group hinders access to the adjacent nitrogen atom and influences the pyridine ring's interactions. |

| Torsional Strain | Increased energy resulting from eclipsing interactions between bonds on adjacent atoms. | Minimized in staggered conformations of the isopropyl group relative to the pyridine ring. |

| Bioactive Conformation | The specific three-dimensional shape a molecule adopts when it binds to a biological target. | Steric effects from the isopropyl group may favor a specific conformation required for biological activity. |

Computational Thermochemistry Applications to Substituted Pyridines

Computational thermochemistry utilizes theoretical methods to predict the thermodynamic properties of molecules, such as their enthalpy of formation, entropy, and Gibbs free energy. These calculations provide fundamental insights into the stability, reactivity, and potential energy surfaces of chemical compounds. For substituted pyridines, methods like ab initio and Density Functional Theory (DFT) are widely used.

The standard enthalpy of formation (ΔHf°) is a key thermochemical parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Computational approaches can calculate this value with high accuracy, often complementing or predicting experimental results that may be difficult to obtain. For example, studies on alkyl-substituted thiophenes have demonstrated the effectiveness of computational methods in determining their enthalpies of formation. researchgate.net

These computational models work by first optimizing the molecular geometry to find the lowest energy structure. Then, vibrational frequencies are calculated to determine the zero-point vibrational energy (ZPVE) and thermal corrections. By using isodesmic reactions—hypothetical reactions where the number and types of bonds are conserved—systematic errors in the calculations can be canceled out, leading to more accurate predictions of thermochemical data.

| Step | Method/Technique | Purpose |

|---|---|---|

| 1. Geometry Optimization | DFT (e.g., B3LYP) or Ab Initio (e.g., MP2) with a suitable basis set (e.g., 6-311++G(d,p)). | Find the minimum energy molecular structure. |

| 2. Frequency Calculation | Performed at the same level of theory as optimization. | Confirm the structure is a true minimum (no imaginary frequencies) and calculate zero-point energy and thermal corrections. |

| 3. Single Point Energy Calculation | Higher-level theory (e.g., CCSD(T)) for greater accuracy. | Obtain a more precise electronic energy for the optimized geometry. |

| 4. Isodesmic Reaction Design | Create a balanced hypothetical reaction with known experimental data for reference compounds. | Cancel systematic errors to improve the accuracy of the calculated enthalpy of formation. |

| 5. Property Calculation | Combine calculated energies and thermal data. | Determine final thermochemical values like enthalpy of formation, Gibbs free energy, and entropy. |

In Silico Screening and Virtual Ligand Design Principles

In silico screening, or virtual screening, is a computational technique used extensively in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a biological target, such as a protein or enzyme. Pyridine and its derivatives are common scaffolds in medicinal chemistry, making them frequent subjects of virtual screening campaigns. ijfmr.comnih.gov

The process typically begins with a known target structure or a set of known active ligands.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used. In this process, candidate ligands are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. For pyridine derivatives, this could involve docking a library of compounds into the active site of an enzyme like Cyclin-dependent kinase 9 (CDK9) to identify potential inhibitors. ijfmr.com

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, a model can be built based on a set of molecules known to be active. This approach, known as pharmacophore modeling, identifies the essential steric and electronic features required for bioactivity. cam.ac.uk This pharmacophore model is then used as a 3D query to search for other molecules that possess the same features. nih.govresearchgate.net

Virtual ligand design involves the rational modification of a hit compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For a molecule like this compound, computational tools can predict how changes to its structure—for instance, modifying the ethynyl group or altering the alkyl substituent—would affect its binding and drug-like properties. This iterative process of design, prediction, and synthesis accelerates the development of new therapeutic agents.

The ultimate goal of these in silico methods is to prioritize a smaller, more promising set of compounds for experimental testing, thereby reducing the time and cost associated with drug discovery.

| Principle | Description | Application Example |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target to form a stable complex. | Screening pyridine derivatives against coronavirus protein targets to identify potential antiviral agents. nih.gov |

| Pharmacophore Modeling | Identifies the common 3D arrangement of chemical features responsible for a molecule's biological activity. cam.ac.uk | Expanding a hit series of imidazo[1,2-a]pyridine (B132010) compounds for visceral leishmaniasis treatment. nih.govresearchgate.net |

| Chemical Library Design | Assembling a large collection of diverse or focused compounds for virtual screening. | Downloading ligand structures from public databases like PubChem to screen for CDK9 inhibitors. ijfmr.com |

| ADME/Tox Prediction | Computational prediction of a molecule's pharmacokinetic properties and potential toxicity. | Filtering hits from a virtual screen to remove compounds with poor predicted oral bioavailability or high toxicity. |

Advanced Applications in Chemical Research

Role as a Precursor in Complex Molecule Synthesis

5-Ethynyl-2-isopropylpyridine serves as a versatile starting material, providing a foundational structure for building more elaborate chemical entities. Heterocyclic compounds are among the most significant and varied families of molecular fragments utilized in organic synthesis.

The pyridine (B92270) ring is a fundamental heterocyclic system, and compounds like this compound are key building blocks for creating more complex molecules. msesupplies.comossila.com The presence of the terminal alkyne (ethynyl group) offers a reactive site for a multitude of coupling and cycloaddition reactions, which are cornerstone strategies for synthesizing fused ring systems. This functionality allows for the construction of bicyclic and polycyclic N-heterocycles, such as substituted quinolines and pyridines. uomustansiriyah.edu.iqrsc.org For instance, the ethynyl (B1212043) group can participate in transition-metal-catalyzed reactions or thermal cycloadditions to annulate new rings onto the existing pyridine core. These synthetic routes can lead to the formation of diverse fused heterocyclic frameworks, including indolizines, quinolizines, and other systems of interest in medicinal chemistry. nih.govnih.govresearchgate.net

In organic synthesis, a scaffold is a core molecular structure upon which various functional groups can be systematically added. The this compound molecule functions as an excellent scaffold due to its distinct reactive sites. The pyridine nitrogen atom, the ethynyl group, and the aromatic ring itself can all be selectively modified. This allows for the divergent synthesis of a library of compounds from a single starting material. For example, the ethynyl group can be transformed into ketones, triazoles (via click chemistry), or other functional groups, while the pyridine ring can undergo substitution reactions. This multi-functional nature makes it a privileged structure for creating diverse molecules, particularly in the field of medicinal chemistry where isoquinoline-based scaffolds have shown significant therapeutic importance. nih.gov

Development of Novel Catalytic Systems Based on this compound Derivatives

The inherent properties of the pyridine nucleus, especially its ability to coordinate to metal centers, make its derivatives prime candidates for ligand development in catalysis.

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, heavily relies on chiral catalysts, which are often metal complexes with chiral organic ligands. nih.gov The structure of this compound is well-suited for the design of nonsymmetrical P,N-ligands, which have shown great success in various metal-catalyzed reactions. nih.govrsc.org The pyridine nitrogen serves as the 'N' donor, while the ethynyl group provides a chemical handle to introduce a chiral phosphorus-containing moiety (the 'P' donor). By reacting the alkyne with a chiral phosphine (B1218219) oxide followed by reduction, or through other established synthetic routes, a wide array of chiral pyridine-aminophosphine type ligands can be synthesized. rsc.org These ligands can then be complexed with transition metals like iridium, rhodium, or palladium to create catalysts for asymmetric reactions such as hydrogenation and allylic substitution. nih.govnih.gov The steric and electronic properties of the ligand can be fine-tuned by modifying the isopropyl group or the chiral phosphine component to optimize enantioselectivity for a specific chemical transformation. nih.gov

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to metal-based catalysis. mdpi.com The pyridine nitrogen in this compound is basic, allowing it to function as a Brønsted or Lewis base catalyst in certain reactions. This is analogous to the basic tertiary amine in the quinuclidine (B89598) ring of Cinchona alkaloids, which are highly successful organocatalysts. nih.gov Furthermore, the ethynyl group can be functionalized to incorporate other catalytically active motifs, such as hydrogen-bond donors like thiourea (B124793) or squaramide groups. nih.gov This creates bifunctional catalysts capable of activating two different substrates simultaneously. In the broader context of metal-free catalysis, pyridine-containing structures can be incorporated into porous organic polymers to create heterogeneous catalysts that are robust, reusable, and avoid contamination of the product with toxic metals. nih.govrsc.orgresearchgate.net

Advanced Materials Science Applications